molecular formula C16H18N2O3 B12361123 tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate

tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate

Cat. No.: B12361123
M. Wt: 286.33 g/mol
InChI Key: FZGBKZBNIMPIAJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a phenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium hydride or potassium tert-butoxide are often used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity.

    tert-Butyl N-(benzyloxy)carbamate: Another carbamate with a different substituent.

    tert-Butyl (4-ethynylphenyl)carbamate: A derivative with an ethynyl group.

Uniqueness: tert-Butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10,13H,1-3H3,(H,18,20)

InChI Key

FZGBKZBNIMPIAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2C=CC=NC2=O

Origin of Product

United States

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